molecular formula C23H16F2N2O5S B3012857 methyl 2-(3-(4-fluorobenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate CAS No. 371209-10-8

methyl 2-(3-(4-fluorobenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

Cat. No.: B3012857
CAS No.: 371209-10-8
M. Wt: 470.45
InChI Key: SWQNWJBNKDEYOB-UHFFFAOYSA-N
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Description

Methyl 2-(3-(4-fluorobenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a heterocyclic compound featuring a pyrrolidone-thiazole core with multiple fluorinated aromatic substituents. Its molecular formula is C24H17F2N2O5S (molecular weight: 503.47 g/mol). The structure comprises:

  • A 4-fluorobenzoyl group at position 3 of the pyrrolidone ring.
  • A 4-fluorophenyl substituent at position 2 of the same ring.
  • A methylthiazole-5-carboxylate moiety linked to the pyrrolidone nitrogen.

Its synthesis likely involves multi-step condensation and cyclization reactions, analogous to methods described for isostructural derivatives .

Properties

IUPAC Name

methyl 2-[(3E)-2-(4-fluorophenyl)-3-[(4-fluorophenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F2N2O5S/c1-11-20(22(31)32-2)33-23(26-11)27-17(12-3-7-14(24)8-4-12)16(19(29)21(27)30)18(28)13-5-9-15(25)10-6-13/h3-10,17,28H,1-2H3/b18-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFQLESLFJPRRC-FBMGVBCBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC=C(C=C4)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)N2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC=C(C=C4)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(3-(4-fluorobenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features several key functional groups, including a thiazole ring, a pyrrole moiety, and fluorobenzoyl substituents. The presence of these groups is critical for its biological activity.

Pharmacological Profile

Research indicates that this compound exhibits a range of biological activities, primarily through its interactions with various molecular targets. Below are the primary areas of interest:

1. Anticancer Activity

Studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation. For example, derivatives of thiazole and pyrrole have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Study Cell Line IC50 (µM) Mechanism
HeLa15.0Apoptosis induction
MCF712.5Cell cycle arrest

2. Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research has indicated that thiazole derivatives possess significant antibacterial and antifungal properties.

Pathogen Activity Reference
Staphylococcus aureusInhibitory (MIC 8 µg/mL)
Candida albicansModerate (MIC 16 µg/mL)

3. CNS Activity

Preliminary studies suggest that the compound may affect central nervous system (CNS) pathways. Similar compounds have been investigated for their potential as anxiolytics or antidepressants due to their ability to modulate neurotransmitter systems.

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures often act as enzyme inhibitors, which can lead to disrupted metabolic pathways in cancer cells or pathogens.
  • Receptor Modulation : The presence of specific substituents may allow the compound to interact with various receptors in the CNS, potentially altering neurotransmitter release.

Case Studies

Several case studies have highlighted the biological relevance of similar compounds:

  • Case Study on Anticancer Effects :
    • A study involving a thiazole derivative demonstrated significant tumor growth inhibition in xenograft models, indicating potential for therapeutic applications in oncology .
  • Antimicrobial Efficacy :
    • Research focused on thiazole-based compounds showed promising results against multi-drug resistant strains of bacteria, suggesting a need for further exploration in drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of fluorinated pyrrolidone-thiazole derivatives. Below is a comparative analysis with structurally related analogs from the evidence:

Table 1: Structural and Physicochemical Comparison

Compound Name / CAS No. Substituents (R1, R2, R3) Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound R1 = 4-Fluorobenzoyl, R2 = 4-Fluorophenyl, R3 = Methyl C24H17F2N2O5S 503.47 Planar pyrrolidone-thiazole core; perpendicular 4-fluorophenyl group
618072-65-4 R1 = 3-Fluoro-4-methylbenzoyl, R2 = 3-Fluorophenyl, R3 = Methyl C24H18F2N2O5S 484.50 Methyl substitution on benzoyl; altered fluorophenyl orientation
Ethyl 2-(3-(4-Butoxybenzoyl)-...) R1 = 4-Butoxybenzoyl, R2 = 4-Ethoxy-3-methoxyphenyl, R3 = Ethyl C29H28F2N2O7S 586.60 Bulky alkoxy substituents; increased hydrophobicity
Compounds 4 and 5 Chlorophenyl (4) / Fluorophenyl (5) substituents C28H19ClF3N5S (4) 574.00 (4), 558.00 (5) Triazole-pyrazole-thiazole hybrid; isostructural packing with halogen-dependent adjustments

Key Findings:

Structural Flexibility :

  • The target compound and its analogs exhibit isostructural crystallographic behavior (triclinic, P̄1 symmetry) with two independent molecules per asymmetric unit . Substituents like halogen (Cl/F) or alkoxy groups minimally affect overall conformation but alter crystal packing via van der Waals interactions .

Electronic Effects: Fluorine substituents enhance electronegativity and metabolic stability compared to non-fluorinated analogs. For example, the 4-fluorophenyl group in the target compound may improve binding affinity to hydrophobic enzyme pockets .

Synthetic Yields :

  • High yields (>80%) are reported for analogs synthesized via Suzuki-Miyaura coupling and cyclocondensation, suggesting scalable routes for the target compound .

Thermal Stability :

  • Methyl/ethyl ester variants (e.g., 618072-65-4 ) show melting points >200°C, indicating robustness under physiological conditions.

Computational Analysis :

  • Tools like SHELXL and Multiwfn enable precise refinement of electron density maps and molecular orbital analysis, critical for comparing planarity and substituent effects across analogs.

Research Implications

  • Drug Design : The fluorinated pyrrolidone-thiazole scaffold is a promising candidate for kinase inhibition, leveraging fluorine’s bioisosteric properties .
  • Material Science : Isostructural derivatives with halogen/alkoxy substitutions could serve as tunable semiconductors or organic frameworks .

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